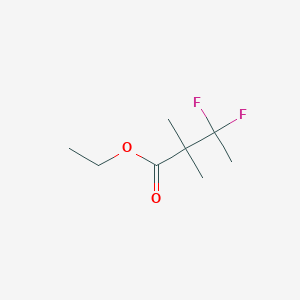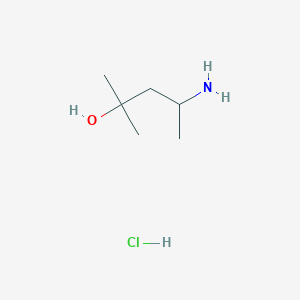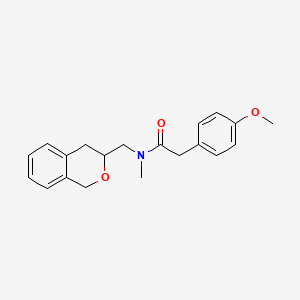
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine, also known as BDP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. BDP is a pyridine-based compound that is widely used in the field of medicinal chemistry due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has also been shown to inhibit the activity of certain kinases, such as JAK2 and STAT3, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have antifungal activity, as mentioned earlier. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death, in these cells. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it safe to work with in the lab. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine is also stable under a variety of conditions, making it a reliable compound for use in experiments. However, there are also some limitations to the use of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine in lab experiments. For example, 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.
将来の方向性
There are a number of future directions for research on 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. One area of focus is the development of new drugs based on 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. Researchers are exploring the use of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine as a potential treatment for a variety of diseases, including cancer, inflammation, and fungal infections. Another area of focus is the elucidation of the mechanism of action of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine. Researchers are working to better understand how 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine works at the molecular level, which could lead to the development of more effective drugs based on this compound. Finally, researchers are exploring the use of 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine in combination with other drugs, in order to enhance its therapeutic effects.
合成法
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine-based compound with a bromophenol derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. Other methods for synthesizing 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.
科学的研究の応用
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has been shown to have potent anti-inflammatory and anti-tumor activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. 2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine has also been shown to have antifungal activity, making it a potential candidate for the treatment of fungal infections.
特性
IUPAC Name |
2-(3-bromophenoxy)-3-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-8-3-1-4-9(7-8)17-12-10(11(14)15)5-2-6-16-12/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMIRXKMYGPYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-3-(difluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
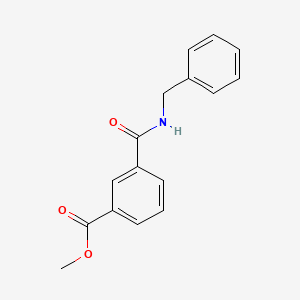
![Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate](/img/structure/B2856668.png)
![6-Acetyl-2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856669.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-phenyloxamide](/img/structure/B2856671.png)

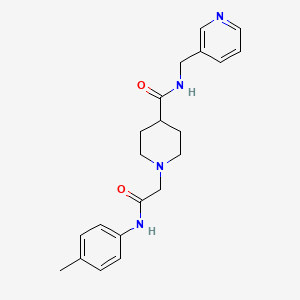
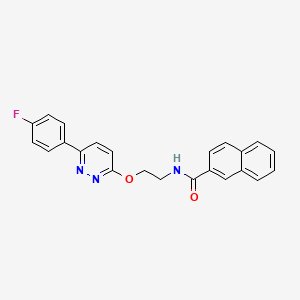
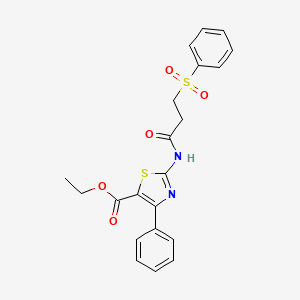
![N-Butan-2-yl-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2856679.png)
